3-Aminopropanimidamide--hydrogen bromide (1/1)

Catalog No.
S12911156
CAS No.
119962-92-4
M.F
C3H10BrN3
M. Wt
168.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopropanimidamide--hydrogen bromide (1/1)

CAS Number

119962-92-4

Product Name

3-Aminopropanimidamide--hydrogen bromide (1/1)

IUPAC Name

3-aminopropanimidamide;hydrobromide

Molecular Formula

C3H10BrN3

Molecular Weight

168.04 g/mol

InChI

InChI=1S/C3H9N3.BrH/c4-2-1-3(5)6;/h1-2,4H2,(H3,5,6);1H

InChI Key

ZETQEMOLHGSXHQ-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(=N)N.Br

3-Aminopropanimidamide-hydrogen bromide (1/1) is a chemical compound that combines the properties of 3-aminopropanimidamide with hydrogen bromide. This compound is characterized by its unique structure, which includes an amine group and an amidine functionality, making it a versatile intermediate in organic synthesis. The presence of hydrogen bromide indicates that the compound may exist in a salt form, which can enhance its solubility and reactivity in various

The chemical behavior of 3-aminopropanimidamide-hydrogen bromide primarily involves its interactions as an electrophile or nucleophile in organic reactions. The amidine group can participate in reactions such as:

  • Nucleophilic Addition: The amine nitrogen can act as a nucleophile, attacking electrophilic centers in carbonyl compounds.
  • Electrophilic Substitution: The hydrogen bromide component can facilitate electrophilic substitution reactions, particularly in aromatic systems or alkenes.
  • Formation of Salts: The compound can form salts with bases, which can be useful for purification or in pharmaceutical applications.

3-Aminopropanimidamide-hydrogen bromide can be synthesized through several methods:

  • Direct Reaction: Reacting 3-aminopropanimidamide with hydrogen bromide gas to form the salt directly.
  • Neutralization: Mixing an aqueous solution of 3-aminopropanimidamide with hydrobromic acid to precipitate the salt.
  • Solvent Evaporation: Dissolving the components in a suitable solvent followed by evaporation to yield the crystalline salt.

The applications of 3-aminopropanimidamide-hydrogen bromide span various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.
  • Organic Synthesis: Acts as a building block for more complex organic molecules.
  • Research: Utilized in studies investigating the reactivity of amidines and their derivatives.

Interaction studies involving 3-aminopropanimidamide-hydrogen bromide often focus on its reactivity and potential biological effects. Key areas include:

  • Binding Affinity Studies: Investigating how this compound interacts with biological targets, such as enzymes or receptors.
  • Mechanistic Studies: Understanding the pathways through which this compound exerts its biological effects or participates in

Several compounds share structural similarities with 3-aminopropanimidamide-hydrogen bromide. A comparison highlights its unique features:

Compound NameStructure TypeUnique Features
3-AminopropanamideAmineLacks the amidine functionality
2-AminobutanamideAmineLonger carbon chain, different biological activity
BenzamidineAmidinesAromatic system; used extensively in medicinal chemistry
4-Aminobutyric acidAmino AcidDifferent functional group; primarily biological applications
GuanidineGuanidine DerivativeStronger basicity; used in various biochemical processes

The uniqueness of 3-aminopropanimidamide-hydrogen bromide lies in its specific combination of amine and amidine functionalities, which may confer distinct reactivity patterns and biological activities compared to other similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

167.00581 g/mol

Monoisotopic Mass

167.00581 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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